Sodium N-oleoyltaurate Sodium N-oleoyltaurate
Brand Name: Vulcanchem
CAS No.: 60840-87-1
VCID: VC18434382
InChI: InChI=1S/C20H39NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25;/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H,23,24,25);/q;+1/p-1/b10-9-;
SMILES:
Molecular Formula: C20H38NNaO4S
Molecular Weight: 411.6 g/mol

Sodium N-oleoyltaurate

CAS No.: 60840-87-1

Cat. No.: VC18434382

Molecular Formula: C20H38NNaO4S

Molecular Weight: 411.6 g/mol

* For research use only. Not for human or veterinary use.

Sodium N-oleoyltaurate - 60840-87-1

Specification

CAS No. 60840-87-1
Molecular Formula C20H38NNaO4S
Molecular Weight 411.6 g/mol
IUPAC Name sodium;2-[[(Z)-octadec-9-enoyl]amino]ethanesulfonate
Standard InChI InChI=1S/C20H39NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25;/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H,23,24,25);/q;+1/p-1/b10-9-;
Standard InChI Key SIFNSAPDAWMCFK-KVVVOXFISA-M
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+]
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Sodium N-oleoyltaurate is synthesized through the condensation of oleic acid (a C18\text{C}_{18} monounsaturated fatty acid) with N-methyltaurine, followed by neutralization with sodium hydroxide . The resulting structure comprises:

  • Hydrophobic tail: Oleoyl group (CH3(CH2)7CH=CH(CH2)7CO\text{CH}_3(\text{CH}_2)_7\text{CH}=\text{CH}(\text{CH}_2)_7\text{CO}-)

  • Hydrophilic head: Sodium salt of N-methyltaurine (NH(CH3)CH2CH2SO3Na+-\text{NH}(\text{CH}_3)\text{CH}_2\text{CH}_2\text{SO}_3^- \text{Na}^+)

This amphiphilic configuration enables micelle formation at critical concentrations of 0.1–0.5 mM, as demonstrated in interfacial tension studies .

Physicochemical Properties

Key physical parameters derived from safety data sheets and product specifications include:

PropertyValue/RangeMeasurement ConditionsSource
AppearanceYellowish powderVisual inspection
Melting Point170°CDifferential scanning calorimetry
Water Solubility20 g/L at 25°COECD Test Guideline 105
pH (2% aqueous suspension)7.0 ± 0.5Potentiometric measurement
Bulk Density600 kg/m³ASTM B527-15
Flash Point100°CClosed-cup method

The compound demonstrates thermal stability up to 180°C, beyond which decomposition yields carbon oxides, sulfur oxides, and nitrogen oxides . Its solubility profile shows complete miscibility with polar solvents but limited compatibility with nonpolar hydrocarbons .

Synthesis and Industrial Production

Manufacturing Process

Industrial synthesis typically follows a two-stage protocol:

  • Condensation Reaction: Oleic acid chloride reacts with N-methyltaurine in alkaline aqueous medium at 40–60°C for 4–6 hours .

  • Neutralization: The intermediate product is treated with sodium hydroxide to pH 7.0–9.0, followed by spray drying to obtain the final powder .

Process optimization studies indicate 91–97% conversion efficiencies when using stoichiometric reagent ratios and temperature-controlled reaction vessels . A typical industrial batch yields 64% active ingredient, with residual components including free fatty acids (29.5%) and sodium N-methyltaurate (2.5%) .

Quality Control Parameters

Manufacturers employ stringent specifications to ensure batch consistency:

ParameterAcceptance CriteriaAnalytical Method
Active Content≥60%Titrimetric analysis
Free Fatty Acids≤30%GC-FID
Heavy Metals (Pb)≤10 ppmICP-MS
Microbial Contamination≤100 CFU/gUSP <61>

These controls address regulatory requirements for cosmetic and pharmaceutical-grade materials .

Functional Applications

Personal Care Formulations

As a primary surfactant in cleansing products, sodium N-oleoyltaurate demonstrates superior performance characteristics:

  • Foam Stability: Generates stable microfoam with bubble sizes <50 μm at 0.5% concentration

  • Skin Compatibility: pH-balanced formulation (7.0–7.5) minimizes stratum corneum disruption

  • Synergistic Effects: Enhances preservative efficacy when combined with phenoxyethanol (1:3 ratio)

Commercial shampoos containing 2–5% sodium N-oleoyltaurate show 30% reduction in protein loss compared to SLS-based formulations .

Industrial Applications

The surfactant's unique properties enable niche industrial uses:

IndustryApplicationConcentration RangeBenefit
Textile ProcessingFiber lubricant0.1–0.5%Reduces friction coefficient by 40%
Metalworking FluidsEmulsifier1–3%Stabilizes oil-in-water emulsions
Enhanced Oil RecoveryWettability modifier0.01–0.1%Increases crude oil recovery by 15%

Field trials in oil extraction demonstrate 12–18% improvement in wellbore cleanup efficiency when using 0.05% sodium N-oleoyltaurate solutions .

Toxicological Profile

Acute Toxicity Data

Comprehensive safety assessments reveal species-specific responses:

Test ModelRouteLD₅₀ObservationsSource
Rat (Sprague Dawley)Oral5,190 mg/kgLethargy, piloerection
Mouse (CD-1)Dermal>2,000 mg/kgNo mortality at limit dose
Rabbit (New Zealand)OcularSevere irritationCorneal opacity persisting 7 days

Notably, a 28-day oral toxicity study in rats established a NOAEL of 1,000 mg/kg/day with no histopathological changes .

Environmental Impact

Ecotoxicity data necessitate careful wastewater management:

OrganismEndpointEC₅₀/LC₅₀Test Duration
Daphnia magnaImmobilization8.2 mg/L48 h
Selenastrum capricornutumGrowth inhibition12.5 mg/L72 h
Rainbow troutAcute mortality5.8 mg/L96 h

Despite these acute effects, the compound's ready biodegradability (85% degradation in 28 days via OECD 301B) mitigates long-term environmental persistence .

RegionRegulationStatusConditions
EUEC 1223/2009Approved≤5% in rinse-off products
USAFDA 21 CFR 700.35GRASGMP compliance required
JapanPAL OrdinanceListedRestricted in leave-on creams

These approvals are contingent upon adherence to impurity limits for nickel (<1 ppm) and 1,4-dioxane (<10 ppm) .

Emerging Research Directions

Recent studies highlight novel applications:

  • Drug Delivery: Micellar encapsulation of paclitaxel shows 3-fold increase in aqueous solubility

  • Nanotechnology: Facilitates synthesis of gold nanoparticles with 5 nm narrow size distribution

  • Bioremediation: Enhances hydrocarbon degradation rates in contaminated soils by 40%

Ongoing clinical trials investigate its potential as a permeation enhancer for transdermal drug delivery systems .

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